molecular formula C11H13ClN2O3 B599077 tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate CAS No. 1199557-04-4

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Cat. No.: B599077
CAS No.: 1199557-04-4
M. Wt: 256.686
InChI Key: FODPXVHIRZYSDA-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3. It is a derivative of pyridine, featuring a chloro substituent at the 6-position and a formyl group at the 2-position. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate typically begins with 6-chloro-2-formylpyridine and tert-butyl carbamate.

    Reaction Conditions: The reaction involves the formation of a carbamate linkage through the reaction of the formyl group with tert-butyl carbamate under mild conditions. Common reagents include a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents like dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate involves its reactivity towards various chemical reagents. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The chloro substituent can undergo nucleophilic substitution, making the compound versatile in synthetic applications. The carbamate group provides stability and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

    tert-Butyl (6-chloropyridin-2-yl)carbamate: Similar structure but lacks the formyl group.

    tert-Butyl carbamate: A simpler structure without the pyridine ring or chloro substituent.

    tert-Butyl N-methylcarbamate: Contains a methyl group instead of the pyridine ring.

Uniqueness:

  • The presence of both the formyl and chloro groups in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate provides unique reactivity and versatility in synthetic applications.
  • The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODPXVHIRZYSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728953
Record name tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199557-04-4
Record name tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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